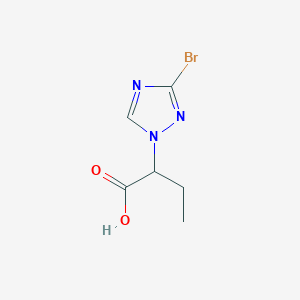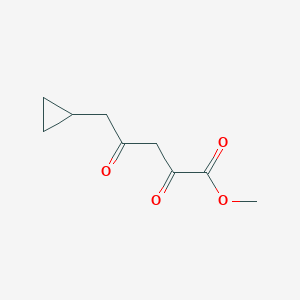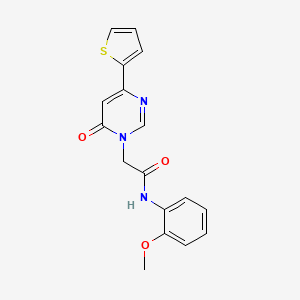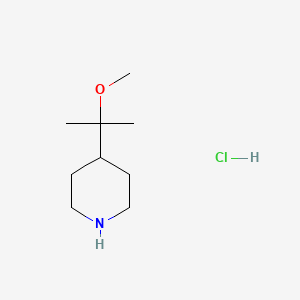
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are a class of five-membered nitrogen-containing heterocycles . The compound also contains a bromo group and a butanoic acid group .
Molecular Structure Analysis
The molecular structure of “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring, a bromo group, and a butanoic acid group . The InChI code for this compound is1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” include a molecular weight of 206 and a purity of 95%. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid: is a compound that has garnered attention in medicinal chemistry due to its triazole moiety. Triazoles are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties . This makes the compound a valuable scaffold for developing new therapeutic agents.
Agrochemistry
In the field of agrochemistry, triazole derivatives have been utilized for their potential as fungicides, herbicides, and plant growth regulators . The bromo group in 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid could be exploited for the synthesis of novel agrochemicals aimed at improving crop protection and yield.
Material Science
The ability of triazole compounds to act as ligands for transition metals can be leveraged in material science for creating coordination complexes . These complexes have applications in catalysis, molecular recognition, and the development of new materials with unique properties.
Polymer Chemistry
Triazole derivatives are also significant in polymer chemistry. They can be used as monomers or cross-linking agents to produce polymers with enhanced thermal stability, mechanical strength, and chemical resistance . The presence of a bromo group in the compound could facilitate further functionalization of the polymer chains.
Bioconjugation
In bioconjugation, triazole rings serve as a versatile platform for attaching various biomolecules to surfaces or other molecules . This is particularly useful in the development of targeted drug delivery systems and the modification of biomaterials.
Chemical Biology
The triazole ring is a common motif in chemical biology for the design of small-molecule probes and inhibitors . These compounds can be used to study biological processes and to modulate the function of enzymes and receptors.
Fluorescent Imaging
While there is no direct evidence of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid being used in fluorescent imaging, triazole derivatives are often incorporated into fluorescent probes due to their ability to bind metals and influence photophysical properties . This could potentially be explored with the subject compound to develop new imaging agents.
Zukünftige Richtungen
The future directions for research on “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with improved efficacy and selectivity .
Wirkmechanismus
Target of Action
It’s known that similar 1,2,4-triazole compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that similar 1,2,4-triazole compounds interact with tumor cells and exhibit cytotoxic activities .
Biochemical Pathways
It’s known that similar 1,2,4-triazole compounds can affect various biochemical pathways in tumor cells .
Result of Action
Similar 1,2,4-triazole compounds have shown to exhibit cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid. These precautions help ensure the safe handling of the compound and prevent environmental pollution .
Eigenschaften
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSENUYLIFHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
CAS RN |
1798731-85-7 |
Source


|
| Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)




![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)

![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)

